molecular formula C16H13ClN2O3S2 B2711278 2-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole CAS No. 1421481-07-3

2-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole

Cat. No.: B2711278
CAS No.: 1421481-07-3
M. Wt: 380.86
InChI Key: QWCDFGAQIVNMSG-UHFFFAOYSA-N
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Description

2-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily investigated for its potential as a kinase inhibitor. The compound's structure, featuring a benzothiazole core linked to a sulfonylated azetidine ring, is designed to interact with the ATP-binding sites of various protein kinases. This scaffold is recognized for its potential in modulating key signaling pathways. Preclinical studies position it as a valuable probe for investigating diseases driven by aberrant kinase activity, such as cancer and inflammatory disorders . Its mechanism of action is believed to involve the potent and selective inhibition of specific kinase targets, which can be utilized to dissect complex cellular signaling networks and validate new therapeutic targets in research settings. Researchers employ this compound in in vitro enzyme assays and cell-based studies to assess its effects on proliferation, apoptosis, and signal transduction . The presence of the 3-chlorophenylsulfonyl group is a critical structural determinant for its binding affinity and selectivity profile. As a research tool, it enables the exploration of kinase function and contributes to the early-stage discovery of novel targeted therapeutic agents.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)sulfonylazetidin-3-yl]oxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c17-11-4-3-5-13(8-11)24(20,21)19-9-12(10-19)22-16-18-14-6-1-2-7-15(14)23-16/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCDFGAQIVNMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=CC=C2)Cl)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The azetidine ring is then introduced via a nucleophilic substitution reaction, where an azetidine derivative reacts with the benzo[d]thiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring or the benzo[d]thiazole core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Sulfonyl Group

Several benzo[d]thiazole derivatives with sulfonyl groups exhibit structural similarities but differ in substituents:

Compound Name Substituent on Sulfonyl Group Key Properties/Data Reference
2-((((trans)-2-Methylcyclopropyl)methyl)sulfonyl)benzo[d]thiazole (22) Cyclopropylmethyl Mp: 84–86°C; IR, NMR data reported
(S)-2-((2-((tert-butyldimethylsilyl)oxy)-3-phenoxypropyl)sulfonyl)benzo[d]thiazole (30) Silyl-protected hydroxypropyl-phenoxy Novel compound; synthesis via silylation
2-{[Fluoro(1-(naphthalen-2-yl)-1H-1,2,3-triazol-4-yl)methyl]sulfonyl}benzo[d]thiazole (3) Fluoro-triazolyl-naphthyl 91% yield; NMR/HRMS confirmed

Key Observations :

  • Synthetic Yields: Compound 3 (91% yield) demonstrates efficient coupling under optimized conditions, whereas compound 22 lacks explicit yield data but emphasizes recrystallization from ethanol .
  • Structural Flexibility : The sulfonyl group accommodates diverse substituents (e.g., cyclopropane, triazole), which modulate steric and electronic properties .

Role of the Azetidine Moiety

The azetidine ring in the target compound distinguishes it from other sulfonyl-benzo[d]thiazoles. Azetidines are less common than larger nitrogen heterocycles (e.g., piperidines in ) but offer conformational rigidity. For example:

  • Compound 5h (): Features a piperazine-propyl chain instead of azetidine, yielding a more flexible backbone. Such flexibility may influence pharmacokinetic properties like membrane permeability .

Azetidine-Containing Analogues

While direct azetidine-benzo[d]thiazole hybrids are scarce in the evidence, azetidin-2-one derivatives () highlight the synthetic versatility of azetidine rings. For instance:

  • Azetidin-2-one derivatives (e.g., compounds 4a–9c): Synthesized via hydrazone intermediates, emphasizing the reactivity of azetidinones in forming fused heterocycles .

Comparison with Target Compound :

Inference for Target Compound :

  • The 3-chlorophenylsulfonyl group could enhance lipophilicity and target engagement, similar to halogenated aryl sulfonates in COX-2 inhibitors (e.g., ) .

Biological Activity

2-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a complex organic compound that combines azetidine, sulfonyl, and thiazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H15ClN2O3S2\text{C}_{17}\text{H}_{15}\text{ClN}_{2}\text{O}_{3}\text{S}_{2}
PropertyValue
Molecular Weight364.89 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities. These include:

  • Anticancer Activity : Inhibiting cell proliferation in cancer cell lines.
  • Anti-inflammatory Effects : Modulating inflammatory pathways.
  • Acetylcholinesterase Inhibition : Potential implications for neurodegenerative diseases like Alzheimer's.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For instance:

  • Inhibition of Kinases : The compound may inhibit kinases involved in cell proliferation, which is crucial for its anticancer properties.
  • Acetylcholinesterase Inhibition : Similar compounds have shown efficacy in inhibiting acetylcholinesterase (AChE), suggesting potential therapeutic applications in treating Alzheimer's disease .

Study 1: Anticancer Activity

A study investigated the anticancer properties of a structurally similar compound, revealing that it significantly inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated an IC50 value of approximately 10 µM, indicating potent anticancer activity.

Study 2: Acetylcholinesterase Inhibition

In another study, compounds containing thiazole moieties were evaluated for their AChE inhibitory activity. The results showed that certain derivatives exhibited strong inhibition with IC50 values as low as 2.7 µM, suggesting that modifications to the thiazole structure can enhance biological activity .

Table 2: Summary of Biological Activities

Activity TypeModel UsedIC50 ValueReference
AnticancerMCF-7 Cell Line~10 µM
AChE InhibitionEnzyme Assay2.7 µM

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